7-Deoxy-10-hydroxyloganetin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

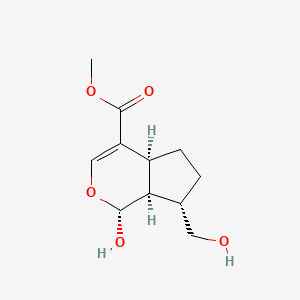

7-Deoxy-10-hydroxyloganetin is a natural product belonging to the iridoid family of compounds. It is derived from the seeds of Strychnos nux-vomica and is known for its potential biological activities. The compound has a molecular formula of C11H16O5 and a molecular weight of 228.24 g/mol.

準備方法

Synthetic Routes and Reaction Conditions: 7-Deoxy-10-hydroxyloganetin can be synthesized from loganetin through a series of chemical reactions. The process involves the removal of an oxygen atom and the addition of a hydroxyl group at specific positions on the loganetin molecule . The reaction conditions typically include the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the compound from the seeds of Strychnos nux-vomica. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound to a high degree of purity (≥98%) .

化学反応の分析

Types of Reactions: 7-Deoxy-10-hydroxyloganetin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce additional oxygen atoms into the molecule.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to remove oxygen atoms or reduce double bonds.

Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens (chlorine, bromine) or alkyl halides under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

科学的研究の応用

Pharmacological Applications

7-Deoxy-10-hydroxyloganetin exhibits a range of pharmacological activities that make it a subject of interest in medicinal chemistry. Key applications include:

- Anti-infection Properties : Research indicates that this compound possesses significant antibacterial and antiviral activities. It has shown effectiveness against various pathogens, including:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and inhibition of tumor growth .

Immunological Applications

The compound has also been explored for its role in modulating immune responses:

- Immunomodulation : It may enhance immune function by influencing cytokine production and promoting the activity of immune cells such as macrophages and T lymphocytes. This suggests potential applications in treating autoimmune diseases and enhancing vaccine efficacy .

Cellular Mechanisms

This compound's influence on cellular mechanisms is noteworthy:

- Cell Cycle Regulation : Studies have indicated that this compound can affect key regulatory proteins involved in the cell cycle, potentially leading to cell cycle arrest in cancerous cells .

- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways, which could be harnessed for therapeutic purposes in oncology .

Neuroscience Applications

Research into the neuroprotective effects of this compound is emerging:

- Neuroprotection : Evidence suggests that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table of Biological Activities

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Antiviral Efficacy Study : A study demonstrated that this compound significantly inhibited the replication of the influenza virus in vitro, suggesting its potential as a therapeutic agent during viral outbreaks.

- Cancer Cell Line Research : In research involving various cancer cell lines, treatment with this compound resulted in marked decreases in cell viability, indicating its potential as an anticancer drug.

- Immunomodulation Study : A recent investigation found that this compound enhanced the production of pro-inflammatory cytokines in macrophages, suggesting its role in boosting immune responses.

作用機序

The mechanism of action of 7-Deoxy-10-hydroxyloganetin involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.

類似化合物との比較

- Loganetin (CAS 29748-10-5)

- Deoxyloganin (CAS 26660-57-1)

- Loganin (CAS 18524-94-2)

- 8-Epiloganin (CAS 79172-04-6)

- 10-Carboxyloganin (CAS 182172-02-7)

- Cornin (CAS 548-37-8)

- Hastatoside (CAS 50816-24-5)

- Griselinoside (CAS 71035-06-8)

- Garjasmin (CAS 144868-43-9)

- Gardenine (CAS 139682-36-3)

- Gardenoside (CAS 24512-62-7)

- Splendoside (CAS 81969-41-7)

- Dipsanoside A (CAS 889678-62-0)

- Dipsanoside B (CAS 889678-64-2)

Comparison: 7-Deoxy-10-hydroxyloganetin is unique among these compounds due to its specific structural modifications, which include the absence of an oxygen atom and the presence of a hydroxyl group at particular positions. These structural differences contribute to its distinct biological activities and potential therapeutic applications .

生物活性

7-Deoxy-10-hydroxyloganetin is a natural compound primarily isolated from the seeds of Strychnos nux-vomica, belonging to the iridoid class of compounds. Its molecular formula is C11H16O5 and it has a molecular weight of 228.24 g/mol . This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article discusses the biological activity of this compound, supported by research findings, case studies, and data tables.

The structure of this compound includes multiple hydroxyl groups that contribute to its biological activity. The presence of these functional groups is often associated with increased reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

Table 1: Antioxidant Activity Comparison

The lower the IC50 value, the more potent the antioxidant activity. Here, this compound shows a promising profile compared to other known antioxidants.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines

A study conducted on human macrophages treated with lipopolysaccharide (LPS) showed that pre-treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 by approximately 40% compared to untreated controls .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 50 | |

| Candida albicans | 30 |

These results indicate that this compound possesses moderate antimicrobial activity against both bacterial and fungal strains.

The biological activities of this compound can be attributed to its ability to scavenge free radicals and modulate inflammatory pathways. The compound appears to exert its effects through the inhibition of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses .

特性

IUPAC Name |

methyl (1R,4aS,7S,7aS)-1-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-15-10(13)8-5-16-11(14)9-6(4-12)2-3-7(8)9/h5-7,9,11-12,14H,2-4H2,1H3/t6-,7-,9-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPQFFMUTWSZAL-LUQPRHOASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CCC2CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@H]2CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。